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molecular formula C8H8N6 B8403117 (4-Pyridin-2-yl-[1,3,5]triazin-2-yl)-hydrazine

(4-Pyridin-2-yl-[1,3,5]triazin-2-yl)-hydrazine

Cat. No. B8403117
M. Wt: 188.19 g/mol
InChI Key: JNZFPHCZYOVVGW-UHFFFAOYSA-N
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Patent
US06969728B2

Procedure details

A stirred solution of the product of step 2 (0.763 g, 3.74 mmol) and hydrazine hydrate (0.22 mL, 3.9 mmol) in ethanol (8 mL) was heated at reflux for 30 minutes. The reaction was cooled in an ice bath and the precipitate was filtered off. Vacuum oven drying afforded crude product as light brown solid. This material was used without further purification in the next step.
Name
product
Quantity
0.763 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[N:6]=[CH:5][N:4]=1.O.[NH2:16][NH2:17]>C(O)C>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:7]1[N:6]=[CH:5][N:4]=[C:3]([NH:16][NH2:17])[N:8]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0.763 g
Type
reactant
Smiles
CSC1=NC=NC(=N1)C1=NC=CC=C1
Name
Quantity
0.22 mL
Type
reactant
Smiles
O.NN
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
Vacuum oven drying
CUSTOM
Type
CUSTOM
Details
afforded crude product as light brown solid
CUSTOM
Type
CUSTOM
Details
This material was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C1=NC(=NC=N1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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